

Technical Guide: 2-(4-Hydroxyphenyl)-L-glycine-d2 (CAS: 1213379-02-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Hydroxyphenyl)-L-glycine-d2

Cat. No.: B12413893

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxyphenyl)-L-glycine-d2 is the deuterium-labeled form of 2-(4-Hydroxyphenyl)-L-glycine.[1][2][3] As a stable isotope-labeled compound, its primary application lies in its use as a tracer and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][4] The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise quantification in complex biological matrices during drug development and metabolic studies.[1][2][3] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of drug candidates, making such labeled compounds valuable tools in pharmaceutical research.[1][2][5]

Physicochemical Properties

The fundamental properties of **2-(4-Hydroxyphenyl)-L-glycine-d2** are summarized below.

Property	Value	Reference
CAS Number	1213379-02-2	[1] [3] [5]
Molecular Formula	C ₈ H ₇ D ₂ NO ₃	[1] [3] [5]
Molecular Weight	169.17 g/mol	[1] [3] [5]
SMILES	OC(--INVALID-LINK--N)=O	[1] [3]

Synthesis

A specific synthesis protocol for **2-(4-Hydroxyphenyl)-L-glycine-d2** is not readily available in the public domain. However, a general method for the synthesis of the non-deuterated L-enantiomer, L-2-(4-hydroxyphenyl)glycine, has been described. This process typically involves the resolution of a racemic mixture of DL-2-(4-hydroxyphenyl)glycine.[\[6\]](#) It can be inferred that the synthesis of the deuterated analog would follow a similar pathway, utilizing deuterated starting materials.

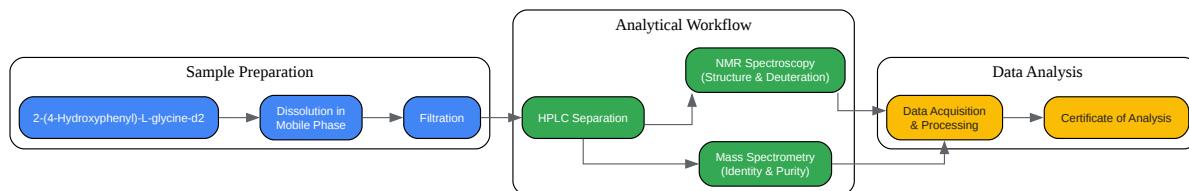
A representative synthesis of the L-enantiomer is described as follows:

Protocol: Synthesis of L-2-(4-hydroxyphenyl)glycine[\[6\]](#)

- A mixture of DL-2-(4-hydroxyphenyl)glycine and d-3-bromo-2-oxo-10-bornanesulfonic acid is prepared in hot 99% ethanol and subsequently filtered.
- The filtrate is concentrated under reduced pressure.
- Chloroform is added to the concentrated solution, followed by seeding with an authentic specimen of the d-3-bromo-2-oxo-10-bornanesulfonic acid salt of L-2-(4-hydroxyphenyl)glycine.
- The solution is allowed to stand at room temperature for 2 hours to facilitate precipitation.
- The resulting crystals are collected by filtration, washed with a mixture of ethanol and chloroform, and dried under reduced pressure.

- Recrystallization from a mixture of ethanol and chloroform is performed to yield the pure solvate of the d-3-bromo-2-oxo-10-bornanesulfonic acid salt of L-2-(4-hydroxyphenyl)glycine.

To synthesize the d2-labeled compound, one would need to employ deuterated precursors in a suitable synthetic scheme.

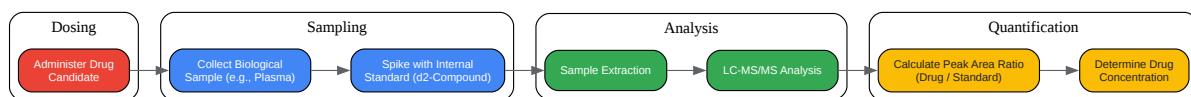

Analytical Methodologies

The purity and identity of **2-(4-Hydroxyphenyl)-L-glycine-d2** are typically assessed using chromatographic and spectrometric techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of related compounds like N-(4-Hydroxyphenyl)glycine.^[7]

Protocol: Representative HPLC Analysis^[7]

- Column: Reverse-phase C18 column with low silanol activity.
- Mobile Phase: A gradient mixture of acetonitrile and water with an acid modifier such as phosphoric acid. For mass spectrometry (MS) detection, a volatile acid like formic acid is used instead of phosphoric acid.
- Detection: UV or Mass Spectrometry.

The following diagram illustrates a general workflow for the quality control analysis of a stable isotope-labeled compound like **2-(4-Hydroxyphenyl)-L-glycine-d2**.


[Click to download full resolution via product page](#)

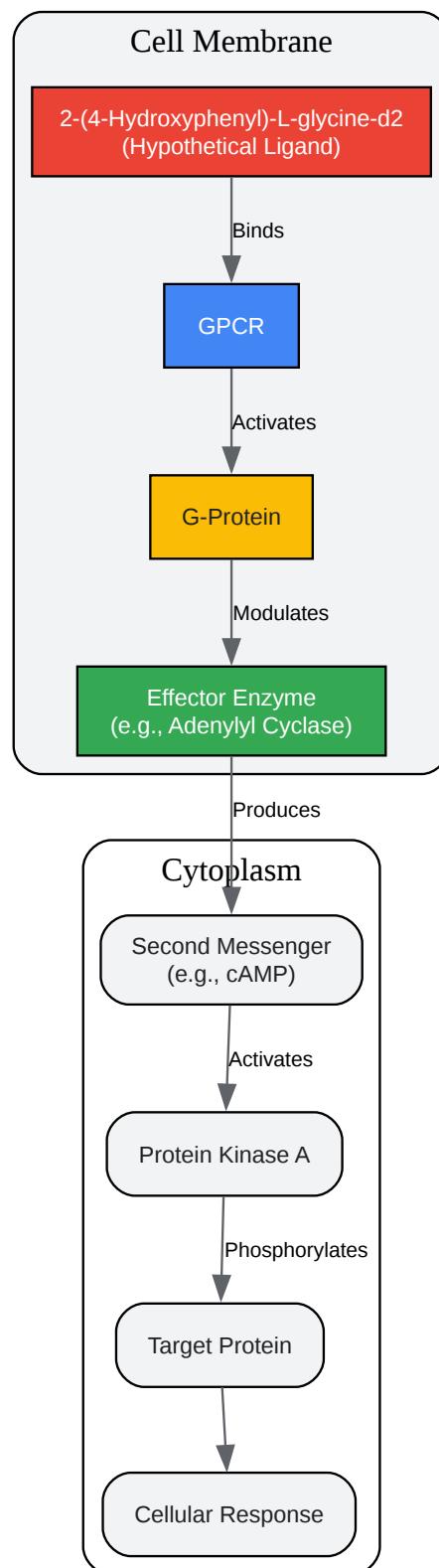
Caption: General workflow for the quality control analysis of **2-(4-Hydroxyphenyl)-L-glycine-d2**.

Applications in Drug Development

The primary utility of **2-(4-Hydroxyphenyl)-L-glycine-d2** is as an internal standard in pharmacokinetic (PK) and pharmacodynamic (PD) studies. When a drug candidate is administered, the deuterated standard is co-administered or added to biological samples (e.g., plasma, urine) at a known concentration. Due to its nearly identical chemical properties to the non-labeled drug, it behaves similarly during sample extraction and analysis but is distinguishable by its mass in a mass spectrometer. This allows for accurate quantification of the drug candidate, correcting for any sample loss during processing.

The following diagram illustrates the use of a stable isotope-labeled compound as an internal standard in a typical pharmacokinetic study.

[Click to download full resolution via product page](#)


Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Potential Biological Relevance and Signaling Pathways

While **2-(4-Hydroxyphenyl)-L-glycine-d2** is primarily used as an analytical standard, its non-deuterated parent molecule is a non-proteinogenic amino acid.[8][9] Such amino acids can sometimes interact with biological systems. For instance, the parent compound, 4-hydroxyphenylglycine, is a crucial component of certain peptide antibiotics like vancomycin.[10]

There is no direct evidence linking 2-(4-Hydroxyphenyl)-L-glycine to specific signaling pathways. However, as an amino acid derivative, it could hypothetically interact with cell surface receptors, such as G-protein coupled receptors (GPCRs), or be transported into cells via amino acid transporters. Such an interaction could, in theory, initiate a signaling cascade. For example, dopamine receptors like the D2 receptor are GPCRs that modulate adenylyl cyclase activity upon ligand binding.[\[11\]](#)

The following diagram represents a hypothetical signaling pathway that could be initiated by a ligand binding to a GPCR. This is a generalized representation and is not based on experimental data for **2-(4-Hydroxyphenyl)-L-glycine-d2**.

[Click to download full resolution via product page](#)

Caption: Hypothetical GPCR signaling pathway for an amino acid derivative ligand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(4-Hydroxyphenyl)-L-glycine-d2_product_DataBase_PeptideDB [peptidedb.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-(4-Hydroxyphenyl)-L-glycine-d2 | 稳定同位素 | MCE [medchemexpress.cn]
- 5. 2-(4-Hydroxyphenyl)-L-glycine-d2-产品信息-Felix [felixbio.cn]
- 6. prepchem.com [prepchem.com]
- 7. N-(4-Hydroxyphenyl)glycine | 122-87-2 | Benchchem [benchchem.com]
- 8. D-p-hydroxyphenylglycine | C8H9NO3 | CID 89853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-(4-Hydroxyphenyl)glycine | C8H9NO3 | CID 67149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2-(4-Hydroxyphenyl)-L-glycine-d2 (CAS: 1213379-02-2)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12413893#2-4-hydroxyphenyl-l-glycine-d2-cas-number-1213379-02-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com